TRPM2 Channel Inhibitory Potency: Cross-Class Benchmarking Against a Lead Dihydroquinazolinone
The target compound itself has not been evaluated. However, the SAR study by Zhang et al. (2018) on close structural analogs provides a critical benchmark. The lead compound 'D9', a dihydroquinazolin-4(1H)-one derivative, exhibited an IC50 of 6.2 μM against the TRPM2 channel in a calcium imaging assay [1]. The 2-cyclopropyl-2-methyl substitution introduces a unique steric and electronic environment at the chiral center that, based on the reported SAR trends for C2-substituent size and orientation, is predicted to alter channel pore interaction, but direct testing is required to confirm this.
| Evidence Dimension | TRPM2 channel inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 'D9' IC50 = 6.2 μM |
| Quantified Difference | Cannot be calculated – target compound untested |
| Conditions | Calcium imaging assay in HEK293 cells stably expressing human TRPM2 |
Why This Matters
TRPM2 is a therapeutic target for ischemic brain injury, making this assay a key differentiator for selecting compounds for neuroprotection research.
- [1] Zhang, H., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 152, 235-252. View Source
